![molecular formula C14H20N2O2 B7492458 [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone, also known as DMAPMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of morpholine-based compounds, which are widely used in medicinal chemistry as building blocks for drug discovery.
作用機序
The mechanism of action of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been shown to disrupt the microtubule network in cells, leading to cell death. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
実験室実験の利点と制限
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It exhibits significant anticancer, antifungal, and antibacterial activity, making it a potential candidate for the development of new drugs. However, [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone. One area of research is the development of new drugs based on [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone for the treatment of cancer and other diseases. Researchers are also investigating the potential use of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone in combination with other drugs to enhance their effectiveness. Another area of research is the investigation of the mechanism of action of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone to better understand how it works and how it can be optimized for use in drug development. Overall, [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has significant potential for use in scientific research and drug development, and further studies are needed to fully explore its potential.
合成法
The synthesis of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylmorpholine in the presence of a catalyst such as acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to produce high yields of [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone with good purity.
科学的研究の応用
[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. [4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-16(8-9-18-11)14(17)12-4-6-13(7-5-12)15(2)3/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGJHDFCJZQHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
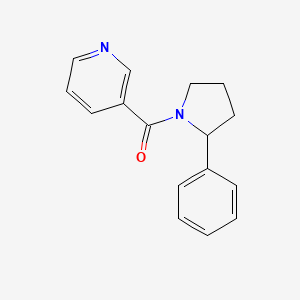
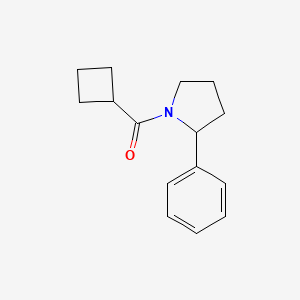
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)

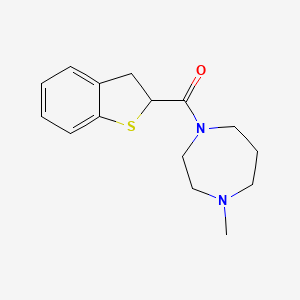


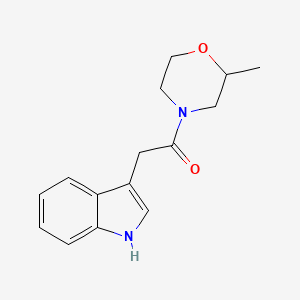
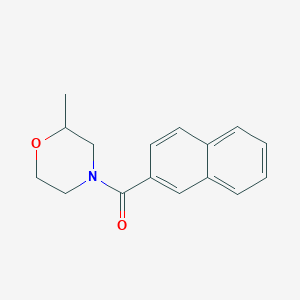
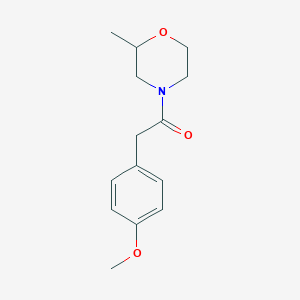
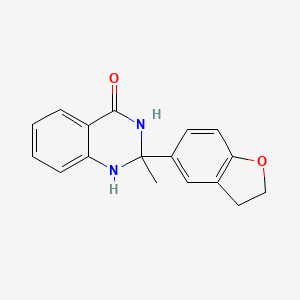
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)